Dimethyl 4-{4-[(2-chlorobenzoyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Dimethyl 4-{4-[(2-chlorobenzoyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a chlorobenzoyl group, a methoxyphenyl group, and a pyridinedicarboxylate moiety. Its chemical formula is C22H23ClO5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-{4-[(2-chlorobenzoyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multiple steps One common method includes the esterification of 2,6-dimethyl-3,5-pyridinedicarboxylic acid with methanol in the presence of a strong acid catalyst
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-{4-[(2-chlorobenzoyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorobenzoyl group.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Dimethyl 4-{4-[(2-chlorobenzoyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Dimethyl 4-{4-[(2-chlorobenzoyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 4-(2-chlorobenzoyl)-4-phenylheptanedioate
- Dimethyl 5-[(4-chlorobenzoyl)amino]isophthalate
- 4-[(4-chlorobenzoyl)oxy]-2-methoxyphenyl derivatives
Uniqueness
Dimethyl 4-{4-[(2-chlorobenzoyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C25H24ClNO7 |
---|---|
Molecular Weight |
485.9 g/mol |
IUPAC Name |
dimethyl 4-[4-(2-chlorobenzoyl)oxy-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H24ClNO7/c1-13-20(24(29)32-4)22(21(14(2)27-13)25(30)33-5)15-10-11-18(19(12-15)31-3)34-23(28)16-8-6-7-9-17(16)26/h6-12,22,27H,1-5H3 |
InChI Key |
XCQNAXJKDDLBFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC)C(=O)OC |
Origin of Product |
United States |
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